molecular formula C16H12ClNO2S B2877880 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide CAS No. 2380043-00-3

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide

Cat. No.: B2877880
CAS No.: 2380043-00-3
M. Wt: 317.79
InChI Key: UXZAWKOHHLTATP-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a synthetic benzamide derivative supplied for research and development purposes. This compound features a benzamide core, a common pharmacophore in medicinal chemistry, which is substituted with a chlorine atom at the 2-position and linked via a methylene bridge to a hybrid heteroaromatic system composed of thiophene and furan rings . The specific spatial arrangement and electronic properties conferred by this unique heteroaromatic scaffold make it a valuable intermediate for constructing more complex molecules and for probing biological systems. Benzamide derivatives are frequently investigated for their diverse biological activities. Related structural analogs have been studied for their potential as larvicidal agents and as core structures in various pharmacological applications. The presence of the 2-chlorobenzamide moiety is a recurring feature in compounds screened for biological efficacy, often serving as a key fragment in structure-activity relationship (SAR) studies . The furan-thiophene moiety is a privileged structure in drug discovery, often contributing to a molecule's ability to interact with biological targets through various binding interactions. This compound is provided as a research chemical strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and national regulations concerning the use and disposal of laboratory chemicals.

Properties

IUPAC Name

2-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2S/c17-14-5-2-1-4-13(14)16(19)18-9-12-8-11(10-21-12)15-6-3-7-20-15/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZAWKOHHLTATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Furan-2-yl)Thiophen-2-ylmethanamine

The key intermediate, 4-(furan-2-yl)thiophen-2-ylmethanamine, is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. This method involves coupling a halogenated thiophene derivative with furan-2-ylboronic acid. For instance, 4-bromothiophene-2-carbaldehyde reacts with furan-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system such as toluene/water. The resulting aldehyde, 4-(furan-2-yl)thiophene-2-carbaldehyde, is subsequently reduced to the corresponding primary amine using reductive amination. This step employs sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate (NH₄OAc) in methanol under reflux.

Preparation of 2-Chlorobenzoyl Chloride

2-Chlorobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is carried out under anhydrous conditions in dichloromethane (DCM) at reflux temperature (40–50°C) for 4–6 hours. Excess thionyl chloride is removed via distillation under reduced pressure to yield 2-chlorobenzoyl chloride as a pale-yellow liquid.

Coupling Reaction and Amide Bond Formation

Reaction Conditions and Stoichiometry

The amine intermediate is coupled with 2-chlorobenzoyl chloride in an anhydrous solvent system, typically dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (argon or nitrogen). Triethylamine (TEA) is added as a base to neutralize HCl generated during the reaction. The molar ratio of amine to acyl chloride is maintained at 1:1.1 to ensure complete conversion. The reaction mixture is stirred at 0–5°C for 1–2 hours, followed by gradual warming to room temperature over 4–6 hours.

Workup and Initial Purification

Post-reaction, the mixture is washed with aqueous solutions (5% HCl, followed by saturated NaHCO₃ and brine) to remove unreacted reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. The crude product is obtained as a semi-solid residue.

Crystallization and Final Purification

Filtration and Drying

The crystallized product is isolated via vacuum filtration using a Büchner funnel and washed with cold ethanol to remove residual mother liquor. The solid is then dried under reduced pressure (10–15 mmHg) at 55–60°C for 4–6 hours to yield 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide as a white crystalline solid.

Process Optimization and Critical Parameters

Catalyst and Solvent Effects

  • Palladium Catalysts : The use of Pd(PPh₃)₄ in Suzuki coupling achieves yields >85%, whereas cheaper alternatives like Pd(OAc)₂ with ligand systems (e.g., SPhos) reduce costs without significant yield loss.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) in reductive amination improve reaction rates but require stringent drying to avoid hydrolysis.

Purity Control and HPLC Analysis

Final product purity (>98%) is verified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Critical impurities, such as unreacted amine or acyl chloride, are monitored at 254 nm.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the coupling step enhances heat transfer and reduces reaction times by 30–40% compared to batch processes. This method also improves consistency in large-scale batches.

Waste Management and Solvent Recovery

Ethanol and DCM are recovered via fractional distillation and reused in subsequent batches, aligning with green chemistry principles. Solid waste (e.g., palladium residues) is treated with chelating agents before disposal.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.76 (m, 2H, benzamide aromatic), 7.45–7.39 (m, 3H, thiophene and furan protons), 4.68 (s, 2H, CH₂).
  • ESI-MS : [M+H]⁺ peak at m/z 318.3, consistent with the molecular formula C₁₆H₁₂ClNO₂S.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the planar arrangement of the thiophene-furan moiety and the benzamide group, with interplanar angles of 12.5°.

Challenges and Alternative Approaches

Byproduct Formation During Coupling

Competitive acylation of the thiophene sulfur atom is mitigated by maintaining low temperatures (0–5°C) and using bulky bases (e.g., DIPEA).

Scalability of Reductive Amination

Alternative reducing agents (e.g., BH₃·THF) are explored to replace NaBH₃CN, which generates toxic hydrogen cyanide gas.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The furan and thiophene rings contribute to its binding affinity and specificity, while the benzamide core provides stability and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthetic strategies, and functional properties.

Halogen-Substituted Benzamides

  • 2-Chloro-N-(2,6-dichlorophenyl)benzamide ():
    This analog features dual chloro substituents on the phenyl ring, enhancing its lipophilicity compared to the target compound. Crystallographic studies highlight planar geometries and intermolecular hydrogen bonding via the amide group, which stabilize crystal packing .
  • Such halogen-rich derivatives are often explored as intermediates in Suzuki-Miyaura couplings .

Heterocyclic-Functionalized Benzamides

  • 2-Chloro-N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide (): Incorporates a thiazolidinone ring with a fluorophenyl substituent, enabling hydrogen bonding and π-stacking interactions. The thioxo group increases electrophilicity, contrasting with the target compound’s neutral heterocycles .
  • Such derivatives are often explored as kinase inhibitors .

Key Difference : The target compound’s furan-thiophene system may offer superior metabolic stability compared to nitro- or thiazole-containing analogs, which are prone to enzymatic reduction.

Catalytically Active Benzamides

  • 2-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) ():
    This ligand, with a carbamothionyl group, demonstrates catalytic activity in Suzuki coupling reactions (e.g., 85% conversion of aryl halides to biphenyl derivatives). The thioamide moiety likely facilitates metal coordination .

Key Difference : The target compound lacks direct metal-binding groups (e.g., thioamide), suggesting lower catalytic efficacy unless modified.

Tautomeric and Spectroscopic Properties

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ():
    These triazole-thiones exhibit tautomerism, favoring the thione form due to IR-observed νC=S (1247–1255 cm⁻¹) and absence of νS-H bands. The target compound’s rigid furan-thiophene system may suppress tautomerism .
  • N-(4-Chlorophenyl)-2-hydroxybenzamide ():
    The hydroxyl group enables intramolecular hydrogen bonding, distinct from the target compound’s chloro substituent, which relies on weaker van der Waals interactions .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Key Properties/Applications Reference
Target Compound Furan-thiophene hybrid, Cl π-Conjugation, potential stability -
2-Chloro-N-(2,6-dichlorophenyl)benzamide 2,6-Cl₂, benzamide Crystallographic stability
L2 () Carbamothionyl, 3-F-benzyl Suzuki coupling catalyst (85% yield)
2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide Nitro, benzothiazole Electron-withdrawing, kinase inhibition

Biological Activity

2-Chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₆H₁₂ClNO₂S
  • Molecular Weight : 317.8 g/mol
  • CAS Number : 2034403-61-5

Synthesis

The synthesis of this compound typically involves the reaction of furan and thiophene derivatives with appropriate benzamide precursors. The synthetic pathways often utilize solvents such as acetic anhydride or ethanol under controlled conditions to facilitate the reactions.

Antimicrobial Activity

Research has indicated that compounds containing furan and thiophene moieties exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that similar furan derivatives exhibited broad-spectrum antibacterial activity, outperforming standard antibiotics like streptomycin and tetracycline in certain cases .

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in various studies. For example, derivatives with similar structural features have been tested for their ability to inhibit tumor growth in vitro and in vivo. A notable study reported that furan-containing compounds displayed significant antiproliferative activity against cancer cell lines, with IC50 values indicating strong inhibitory effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and thiophene rings can enhance potency against specific biological targets. For example, the introduction of electron-withdrawing groups has been shown to increase the compound's activity against certain cancer cell lines .

Case Studies

  • Antitumor Efficacy : In a study involving a series of benzamide derivatives, it was found that modifications at the thiophene position significantly influenced the anticancer activity. The most effective compound exhibited an IC50 value of 1.30 μM against HepG2 cells, showcasing the potential for further development .
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of structurally similar compounds, revealing that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess similar properties .

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